molecular formula C21H30N2O3 B2846434 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide CAS No. 921792-75-8

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide

Cat. No.: B2846434
CAS No.: 921792-75-8
M. Wt: 358.482
InChI Key: SEGFJFZPLLKEIV-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H30N2O3 and its molecular weight is 358.482. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-14(2)12-23-17-11-16(22-19(24)15-7-5-6-8-15)9-10-18(17)26-13-21(3,4)20(23)25/h9-11,14-15H,5-8,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGFJFZPLLKEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3CCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound, and how is its structure validated?

Answer:
The synthesis typically involves multi-step reactions , starting with oxazepine ring formation via cyclization (e.g., using a benzoxazepinone precursor) followed by amide coupling with cyclopentanecarboxylic acid derivatives. Key steps include:

  • Cyclization : Under reflux with catalysts like p-toluenesulfonic acid .
  • Amide bond formation : Using coupling agents such as EDC/HOBt in anhydrous dichloromethane .
    Structural validation relies on NMR (¹H/¹³C for functional group analysis), mass spectrometry (for molecular weight confirmation), and HPLC (purity assessment). Discrepancies in spectral data (e.g., unexpected coupling constants) may require iterative purification or alternative solvents .

Basic: What physicochemical properties are critical for designing experiments with this compound?

Answer:
Key properties include:

  • Solubility : Limited aqueous solubility (common in DMSO or ethanol) necessitates solvent optimization for biological assays .
  • Stability : Susceptibility to hydrolysis at the oxazepine carbonyl group requires storage under inert atmospheres and low humidity .
  • LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity for membrane permeability studies .

Advanced: How can synthetic yields be improved while minimizing side-product formation?

Answer:
Optimization strategies include:

  • Temperature control : Maintaining ≤0°C during amide coupling to suppress racemization .
  • Catalyst screening : Testing alternatives like DMAP for acyl transfer efficiency .
  • In-line monitoring : Using FTIR or LC-MS to track reaction progress and identify intermediates .
    Purification via flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) improves purity ≥95% .

Advanced: How should researchers address contradictions in NMR data during structural analysis?

Answer:
Discrepancies (e.g., split peaks or missing signals) may arise from:

  • Dynamic effects : Variable-temperature NMR to detect conformational exchange .
  • Impurity interference : Re-purification and 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Stereochemical ambiguity : X-ray crystallography or NOESY for spatial arrangement confirmation .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus/E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Advanced: What mechanistic approaches elucidate interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs .
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) for protein targets .
  • Metabolite profiling : LC-HRMS to identify bioactive metabolites in hepatic microsomes .

Advanced: How can structure-activity relationships (SAR) be explored through derivative synthesis?

Answer:

  • Core modifications : Varying the oxazepine substituents (e.g., replacing isobutyl with allyl or ethyl groups) .
  • Amide substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) on the cyclopentane ring to modulate reactivity .
  • Bioisosteric replacement : Swapping sulfonamide with carbamate groups to enhance solubility .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
  • Dose-response validation : Repeat experiments with stricter controls (e.g., cytotoxicity assays to rule out false positives) .
  • Meta-analysis : Compare data across analogs (e.g., benzamide vs. sulfonamide derivatives) to identify trends .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and monitor via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C suggests thermal stability) .
  • Light exposure tests : Use ICH Q1B guidelines to evaluate photodegradation .

Advanced: How can computational tools predict synthetic or pharmacological outcomes?

Answer:

  • Reaction pathway prediction : DFT calculations (Gaussian 09) to model cyclization energetics .
  • ADMET prediction : SwissADME or ADMETLab to forecast bioavailability/toxicity .
  • QSAR modeling : MOE or RDKit to correlate structural features with bioactivity .

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